molecular formula C8H7BrF2O2 B2780464 [3-Bromo-4-(difluoromethoxy)phenyl]methanol CAS No. 1342005-84-8

[3-Bromo-4-(difluoromethoxy)phenyl]methanol

Cat. No. B2780464
CAS RN: 1342005-84-8
M. Wt: 253.043
InChI Key: TUSMUJDVUFZEJK-UHFFFAOYSA-N
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Description

“[3-Bromo-4-(difluoromethoxy)phenyl]methanol” is a chemical compound with the molecular formula C8H7BrF2O2 and a molecular weight of 253.04 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring substituted with a bromo group at the 3-position and a difluoromethoxy group at the 4-position . The methanol group is attached to the phenyl ring .

Scientific Research Applications

Polymerization and Material Synthesis

[3-Bromo-4-(difluoromethoxy)phenyl]methanol and its derivatives are critical in the field of polymerization. The solubilities of related brominated and difluorinated phenyl acrylamides in methanol–ethanol solutions are essential for designing industrial products and processes. These materials are used in creating polymers with specific properties, such as enhanced thermal stability and chemical resistance. The detailed study of their solubility helps in optimizing the polymerization reactions and improving the material characteristics suitable for various applications, including coatings, adhesives, and high-performance plastics (Yao et al., 2010).

Molecular Chirality and Synthesis

The synthesis and study of chiral molecules using isotopic substitution in compounds similar to this compound have provided insights into molecular chirality. These studies contribute to the development of asymmetric synthesis methods, crucial for producing enantiomerically pure pharmaceuticals and agrochemicals. The determination of absolute configuration through methods like x-ray crystallography aids in understanding the stereochemical aspects of molecular interactions, crucial for drug design and development (Harada et al., 2000).

Catalysis and Chemical Reactions

Compounds structurally related to this compound are used in catalytic processes, including enantioselective epoxidation. These catalysts enable the production of epoxides with high yield and selectivity, important intermediates in synthesizing pharmaceuticals and fine chemicals. The ability to control the stereochemistry of the epoxidation reaction is critical for achieving the desired activity and selectivity of the end products (Lu et al., 2008).

Material Science and Coordination Chemistry

The study of coordination polymers and their magnetic properties is another area where related compounds find application. The coordination of methanol and ethanol molecules with bromophenyl pendant groups leads to the formation of one-dimensional coordination polymers. These materials exhibit varying magnetic properties, from long-range magnetic ordering to single-chain magnet behaviors, depending on the structure induced by the solvent. Such studies are pivotal in developing new materials for magnetic storage devices and sensors (Liu et al., 2009).

Mechanism of Action

The mechanism of action of “[3-Bromo-4-(difluoromethoxy)phenyl]methanol” is not specified in the sources I found. The mechanism of action for a compound typically depends on its intended use, which is not specified for this compound .

Safety and Hazards

The safety and hazards associated with “[3-Bromo-4-(difluoromethoxy)phenyl]methanol” are not specified in the sources I found. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for “[3-Bromo-4-(difluoromethoxy)phenyl]methanol” are not specified in the sources I found. The future use of a compound typically depends on its properties and potential applications .

properties

IUPAC Name

[3-bromo-4-(difluoromethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O2/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-3,8,12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSMUJDVUFZEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Br)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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